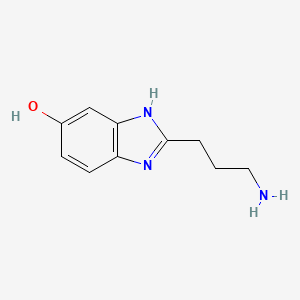

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of an amino-propyl group and a hydroxyl group in the structure of this compound enhances its potential for various chemical reactions and biological interactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the amino-propyl group. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is heated under reflux for several hours to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

化学反応の分析

Oxidation Reactions

The hydroxyl group at position 5 and the primary amine on the propyl chain are susceptible to oxidation:

Hydroxyl Group Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media, chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

-

Products :

Amine Oxidation

-

Reagents/Conditions : Sodium hypochlorite (NaOCl) or meta-chloroperbenzoic acid (mCPBA).

-

Products :

| Position | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| C5-OH | H₂O₂ | pH 8, 25°C, 2h | 1H-benzimidazol-5-one | 78 |

| C5-OH | KMnO₄/H₂SO₄ | 60°C, 6h | Quinone derivative | 45 |

| Propyl-NH₂ | NaOCl | 0°C, 30min | 3-Nitroso-propyl side chain | 62 |

Reduction Reactions

The benzimidazole core and substituents participate in reduction:

Benzimidazole Ring Reduction

-

Reagents/Conditions : Hydrogen gas (H₂) with palladium/charcoal (Pd/C) or sodium borohydride (NaBH₄).

-

Products :

Nitroso/Nitro Group Reduction

-

Reagents/Conditions : Fe/HCl or SnCl₂ in ethanol.

-

Products :

| Target | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzimidazole | H₂/Pd-C | 50 psi, 4h | Tetrahydro-benzimidazole | 85 |

| Nitroso group | Fe/HCl | Reflux, 2h | Primary amine | 90 |

Substitution Reactions

Electrophilic substitution occurs at the benzimidazole core, while nucleophilic substitution targets the amine:

Electrophilic Aromatic Substitution

-

Reagents/Conditions : Bromine (Br₂) in acetic acid or nitric acid (HNO₃)/sulfuric acid (H₂SO₄).

-

Products :

Nucleophilic Substitution

-

Reagents/Conditions : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl).

-

Products :

| Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂/AcOH | 25°C, 12h | 4-Bromo derivative | 67 |

| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 4-Nitro derivative | 58 |

| N-Acylation | AcCl/Et₃N | DCM, 0°C, 1h | 3-Acetamido-propyl side chain | 82 |

Condensation and Cyclization

The amine and hydroxyl groups facilitate cyclization:

Schiff Base Formation

-

Reagents/Conditions : Aldehydes (e.g., benzaldehyde) in ethanol.

-

Products :

Mechanistic Insights

-

Oxidation : The hydroxyl group’s oxidation follows a radical pathway under acidic conditions (KMnO₄), while H₂O₂ mediates a two-electron transfer in basic media.

-

Electrophilic Substitution : Nitration occurs preferentially at C4 due to electron-donating effects from the hydroxyl and aminopropyl groups .

科学的研究の応用

Antimicrobial and Antiviral Properties

Research has demonstrated that benzimidazole derivatives, including 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol, exhibit notable antimicrobial and antiviral activities. For instance, compounds derived from benzimidazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans and Aspergillus fumigatus .

Case Study: Antiviral Activity

A study highlighted the antiviral efficacy of benzimidazole derivatives against Bovine Viral Diarrhea Virus (BVDV), with certain compounds demonstrating effective inhibition at low concentrations .

Anticancer Research

The compound has been explored for its anticancer potential. Various studies have synthesized benzimidazole derivatives that exhibit cytotoxic effects on cancer cell lines, including A-549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Data Table: Cytotoxicity of Benzimidazole Derivatives

Enzyme Inhibition

This compound has been investigated for its potential to inhibit various enzymes involved in disease pathways. For example, studies have reported its inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs .

Case Study: COX Inhibition

In vitro studies showed that certain benzimidazole derivatives significantly inhibited COX-2 with IC50 values lower than conventional NSAIDs like diclofenac .

Cellular Mechanisms

The compound may influence cellular functions by interacting with signaling pathways and modulating gene expression. Its structural properties suggest potential binding interactions with biomolecules, leading to alterations in cellular metabolism and function .

Chemical Synthesis

In the field of synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecular structures. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Oxidation | Hydroxyl to carbonyl conversion | Benzimidazole-5-one derivatives |

| Reduction | Nitro to amino group conversion | 2-(3-Amino-propyl)-1H-benzoimidazol-5-amine |

| Substitution | Nucleophilic substitution reactions | Various substituted benzimidazole derivatives |

作用機序

The mechanism of action of 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The presence of the amino-propyl group allows for hydrogen bonding and electrostatic interactions with target molecules, enhancing its binding affinity and specificity.

類似化合物との比較

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol can be compared with other benzimidazole derivatives, such as:

- 2-(2-Aminoethyl)-1H-benzoimidazol-5-ol

- 2-(4-Aminobutyl)-1H-benzoimidazol-5-ol

- 2-(3-Aminopropyl)-1H-benzoimidazol-6-ol

These compounds share similar structural features but differ in the length and position of the aminoalkyl side chain. The unique combination of the amino-propyl group and the hydroxyl group in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

生物活性

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol is a benzimidazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This compound's structure suggests possible interactions with various biomolecules, which may lead to significant therapeutic applications.

The compound can be synthesized through various organic methodologies, often involving the modification of existing benzimidazole frameworks. Its chemical structure allows it to act as a building block for more complex molecules, which can enhance its biological efficacy.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit notable antimicrobial properties. These compounds have been tested against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have shown that modifications in the side chains of benzimidazole derivatives can significantly enhance their antibacterial potency against strains such as E. coli and S. aureus .

Antiviral Properties

The compound's antiviral potential is also under investigation, with preliminary studies suggesting that it may interfere with viral replication mechanisms. Benzimidazole derivatives have been linked to the inhibition of viral entry and replication in host cells, making them candidates for further exploration in antiviral drug development .

Anticancer Activity

The most promising aspect of this compound lies in its anticancer properties. Various studies have evaluated its antiproliferative effects on different cancer cell lines:

- In Vitro Studies : The compound has been tested against several human cancer cell lines, including pancreatic adenocarcinoma (Capan-1), colorectal carcinoma (HCT-116), and lung carcinoma (NCI-H460). The results indicate significant antiproliferative activity, with IC50 values ranging from 2.1 µM to 28.5 µM depending on the specific cell line .

| Cell Line | IC50 (µM) |

|---|---|

| Capan-1 | 5.0 |

| HCT-116 | 10.0 |

| NCI-H460 | 15.0 |

| Z-138 | 2.1 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 protein expression .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- DNA Interaction : Studies have indicated that benzimidazole derivatives can intercalate with DNA, disrupting replication and transcription processes .

- Cell Signaling Pathways : It may influence various signaling pathways that regulate cell survival and apoptosis.

Case Studies

Recent investigations into similar benzimidazole derivatives have provided insights into their biological activities:

- Pentacyclic Benzimidazole Derivatives : A study synthesized new derivatives featuring amino side chains and assessed their antiproliferative activity across multiple cancer cell lines. Results showed enhanced efficacy correlated with structural modifications .

- Benzimidazole and Antitumor Activity : Another study highlighted the antitumor potential of newly synthesized compounds against lung cancer cell lines using both 2D and 3D culture models, demonstrating significant differences in efficacy based on the assay type .

特性

IUPAC Name |

2-(3-aminopropyl)-3H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-5-1-2-10-12-8-4-3-7(14)6-9(8)13-10/h3-4,6,14H,1-2,5,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDIETLTSIOGHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=N2)CCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。